

Santonin Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Santonin acid*

Cat. No.: *B1214038*

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This guide provides an in-depth overview of **santonin acid**, a significant sesquiterpenoid derivative, for researchers, scientists, and professionals in drug development. It covers its chemical identity, physicochemical properties, detailed synthesis protocols, and the mechanism of its formation.

Chemical Identity and Nomenclature

Santonin acid is a complex organic molecule containing both carboxylic acid and ketone functionalities. While it can be referred to by different systematic names, the most prevalent in scientific literature are presented below. There are also two CAS numbers associated with this compound, with 510-35-0 being the more commonly cited.

Identifier	Value
CAS Number	510-35-0[1][2][3][4][5]
	34167-05-0[6]
IUPAC Name 1	(2S)-2-[(1S,2S,5S,6R,8R)-1,5-dimethyl-4,7-dioxo-8-tricyclo[4.4.0.0 ^{2,8}]decanyl]propanoic acid[5]
IUPAC Name 2	(α S,1R,3aS,4R,5S,7aS)-Octahydro- α ,3a,5-trimethyl-6,8-dioxo-1,4-methano-1H-indene-1-acetic acid[1]
Other Names	(-)-Santonic acid, hexahydro- α ,3a,5-trimethyl-6,8-dioxo-1,4-methanoindan-1-acetic acid[1]
Molecular Formula	C ₁₅ H ₂₀ O ₄ [1][6]
Molecular Weight	264.32 g/mol [1][6]

Physicochemical Properties

The following table summarizes the key physicochemical properties of **santonic acid**.

Property	Value
Melting Point	170-172 °C[1]
Boiling Point	285 °C at 15 mmHg[1]
Optical Rotation	[α] _D ²⁰ -74.0° (in chloroform)[1]
Solubility	Soluble in 190 parts of water at 17 °C. Freely soluble in alcohol, chloroform, ether, and glacial acetic acid.[1]
Appearance	Colorless, shining, flattened, prismatic crystals[7]

Synthesis of Santonic Acid

The most established method for the preparation of **santonin acid** is through the base-catalyzed hydrolysis and subsequent skeletal rearrangement of α -santonin. This transformation was famously elucidated by R. B. Woodward and his colleagues in 1948.

Experimental Protocol: Conversion of α -Santonin to Santonic Acid

The following protocol is based on the work of Woodward et al. and is a standard method for the synthesis of **santonin acid**.

Materials:

- α -Santonin
- Potassium hydroxide (or other strong base)
- Water
- Hydrochloric acid (concentrated)
- Apparatus for heating under reflux
- Standard laboratory glassware for filtration and crystallization

Procedure:

- A solution of α -santonin is prepared in an aqueous solution of a strong base, typically potassium hydroxide.
- The mixture is heated under reflux for several hours. During this time, the lactone ring of santonin undergoes hydrolysis, and a complex, multi-step rearrangement of the carbon skeleton occurs.
- After the reaction is complete, the solution is cooled to room temperature.
- The cooled reaction mixture is then acidified by the slow addition of concentrated hydrochloric acid. This protonates the carboxylate intermediate, leading to the precipitation of **santonin acid**.

- The crude **santonin acid** is collected by filtration and washed with cold water to remove any inorganic impurities.
- Further purification can be achieved by recrystallization from a suitable solvent, such as water or an alcohol-water mixture, to yield pure, crystalline **santonin acid**.

Reaction Mechanism and Visualization

The conversion of α -santonin to **santonin acid** is a classic example of a molecular rearrangement. The process is initiated by the nucleophilic attack of a hydroxide ion on the lactone carbonyl of santonin. This is followed by a series of bond migrations and tautomerization steps, ultimately leading to the stable, rearranged structure of **santonin acid**.

The following diagram illustrates the key steps in the synthesis of **santonin acid** from α -santonin.

Caption: Workflow for the synthesis of **santonin acid** from α -santonin.

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- To cite this document: BenchChem. [Santonin Acid: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1214038#santonin-acid-cas-number-and-iupac-name]

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